(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Catalog No.
S663530
CAS No.
28143-91-1
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

CAS Number

28143-91-1

Product Name

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

IUPAC Name

(1S,2S)-2-amino-1-phenylpropane-1,3-diol

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1

InChI Key

JUCGVCVPNPBJIG-IUCAKERBSA-N

SMILES

C1=CC=C(C=C1)C(C(CO)N)O

Synonyms

L-threo-(+)-2-Amino-1-phenyl-1,3-propanediol;(1S,2S)-(+)-1-Phenyl-2-amino-1,3-propanediol; (2S,3S)-3-Phenylpropane-2-amine-1,3-diol; (S,S)-2-Amino-1-phenyl-1,3-propanediol; L-threo-1-Phenyl-2-amino-1,3-propanediol;

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)N)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O

Precursor for Chiral Ligands

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol serves as a valuable starting material for synthesizing diaryl sulfides, which are further used in the preparation of sulfimides and N-tosylsulfimides. These compounds act as chiral ligands, playing a crucial role in asymmetric catalysis, a technique for generating enantiomerically pure products in chemical reactions.

Synthesis of (S,S)-Reboxetine

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol can be employed as a precursor for the synthesis of (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor (NRI). NRIs are a class of drugs used in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other neurological conditions.

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is an organic compound characterized by its amino and hydroxyl functional groups. It has the molecular formula C₉H₁₃N₃O₃ and a molecular weight of approximately 167.21 g/mol. This compound exists as a chiral molecule with two stereocenters, which contributes to its unique properties and biological activities. It is often used as a precursor in the synthesis of various pharmaceuticals, particularly in the development of selective norepinephrine reuptake inhibitors like Reboxetine .

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol itself does not have a known biological mechanism of action. However, it serves as a chiral scaffold for the synthesis of other molecules with diverse biological activities. For example, the derived compound (S,S)-reboxetine acts by inhibiting the reuptake of norepinephrine, a neurotransmitter involved in mood regulation [].

Due to its functional groups:

  • Amine Reactions: The amino group can undergo acylation or alkylation, leading to the formation of various derivatives.
  • Hydroxyl Group Reactions: The hydroxyl groups can engage in dehydration reactions or serve as nucleophiles in substitution reactions.
  • Synthesis of Analogues: It can be converted into other biologically active compounds through various synthetic pathways, including the synthesis of amphetamine derivatives .

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol exhibits notable biological activities:

  • Norepinephrine Reuptake Inhibition: As a precursor to Reboxetine, it plays a significant role in modulating norepinephrine levels, which is crucial for treating depression and anxiety disorders.
  • Central Nervous System Effects: Compounds derived from (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Several methods are available for synthesizing (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol:

  • From Dihydroxy Compounds: One common method involves starting from tert-butyl ((1S,2S)-1,3-dihydroxy-1-phenylpropan-2-yl)carbamate .
  • Reduction Reactions: The compound can also be synthesized through reduction of corresponding ketones or aldehydes.
  • Asymmetric Synthesis: Various asymmetric synthesis techniques can be employed to obtain the desired stereochemistry effectively.

Interaction studies involving (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol typically focus on its effects on neurotransmitter reuptake mechanisms. Research indicates that compounds derived from it can significantly alter norepinephrine levels in the brain, impacting mood regulation and cognitive function .

Several compounds share structural similarities with (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(S,S)-ReboxetineNorepinephrine reuptake inhibitorSpecifically designed for antidepressant effects
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediolEnantiomer with opposite configurationDifferent pharmacological profile
(1S,2R)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediolSubstituted phenyl groupPotentially different biological activities

The uniqueness of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol lies in its specific stereochemistry and its role as a precursor for various therapeutic agents. Its ability to modulate norepinephrine levels distinguishes it from other similar compounds that may not exhibit the same degree of biological activity or specificity.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28143-91-1

Wikipedia

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Dates

Modify: 2023-08-15

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